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molecular formula C5H4O3 B1294342 Itaconic anhydride CAS No. 2170-03-8

Itaconic anhydride

Cat. No. B1294342
M. Wt: 112.08 g/mol
InChI Key: OFNISBHGPNMTMS-UHFFFAOYSA-N
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Patent
US04008323

Procedure details

From itaconic anhydride treated with a large excess of benzene in the presence of aluminum chloride, there is recovered with a yield of about 70% the derivative of the formula: ##STR8##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][C:2]1=[CH2:3].[Cl-].[Al+3].[Cl-].[Cl-].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:3]=[C:2]([CH2:4][C:5](=[O:6])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:1]([OH:7])=[O:8] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(=C)CC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is recovered with a yield of about 70% the derivative of the formula

Outcomes

Product
Name
Type
Smiles
C=C(C(=O)O)CC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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